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Compound of Interest

Compound Name: 2-Chloropropene

Cat. No.: B1346963 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-chloropropene, a volatile organochlorine compound. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable data for researchers, scientists, and professionals in drug

development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 2-chloropropene (C₃H₅Cl), both ¹H and ¹³C NMR

spectra are crucial for its characterization.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-chloropropene shows three distinct signals, corresponding to the

three different proton environments in the molecule.[1] The chemical shifts are influenced by

the electronegativity of the chlorine atom and the anisotropic effects of the double bond.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloropropene
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Protons
Chemical Shift (δ)
ppm

Multiplicity Integration

H-1a ~5.3 Singlet 1H

H-1b ~5.1 Singlet 1H

H-3 ~2.2 Singlet 3H

Note: Chemical shifts are approximate and can vary depending on the solvent and

spectrometer frequency. The geminal protons (H-1a and H-1b) are diastereotopic and would be

expected to show geminal coupling, appearing as doublets. However, in many spectra, they

appear as closely spaced singlets or a broadened singlet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-chloropropene displays three signals, corresponding to the three

carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloropropene

Carbon Atom Chemical Shift (δ) ppm

C-1 (=CH₂) ~117

C-2 (-C(Cl)=) ~138

C-3 (-CH₃) ~24

Note: Chemical shifts are approximate and can vary depending on the solvent and

spectrometer frequency.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-chloropropene exhibits

characteristic absorption bands for C-H and C=C bonds.

Table 3: IR Spectroscopic Data for 2-Chloropropene
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100 C-H stretch =C-H (alkene)

~2950 C-H stretch -C-H (alkane)

~1640 C=C stretch Alkene

~890 C-H bend =CH₂ (out-of-plane)

~750 C-Cl stretch Alkyl halide

Note: These are approximate peak positions. The fingerprint region (below 1500 cm⁻¹) will

contain more complex vibrations characteristic of the entire molecule.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron ionization (EI) is a common method for analyzing

volatile compounds like 2-chloropropene.

Table 4: Mass Spectrometry Data for 2-Chloropropene

m/z Ion Comments

76/78 [C₃H₅Cl]⁺
Molecular ion peak. The M+2

peak is due to the ³⁷Cl isotope.

41 [C₃H₅]⁺ Loss of Cl radical.

39 [C₃H₃]⁺ Loss of HCl.

Note: The relative abundance of the M and M+2 peaks is approximately 3:1, which is

characteristic of a compound containing one chlorine atom.[4]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 2-
chloropropene, a volatile liquid.
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NMR Spectroscopy Sample Preparation (for a Volatile
Liquid)

Solvent Selection: Choose a suitable deuterated solvent that will dissolve 2-chloropropene
and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common

choice for non-polar organic compounds.

Sample Preparation: In a clean, dry vial, dissolve a small amount (5-20 mg for ¹H NMR, 20-

50 mg for ¹³C NMR) of 2-chloropropene in approximately 0.6-0.7 mL of the deuterated

solvent.

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5

mm NMR tube. The liquid height should be approximately 4-5 cm.

Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and

solvent. For long experiments, the tube can be sealed with a flame or a specialized cap.

Instrument Setup: Insert the NMR tube into the spectrometer. The experiment involves

locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field

homogeneity, and tuning the probe to the appropriate nucleus (¹H or ¹³C).

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse

sequence, relaxation delay) and acquire the spectrum.

FTIR Spectroscopy of a Volatile Liquid (Neat Liquid)
Cell Selection: For a volatile liquid like 2-chloropropene, a sealed liquid cell with infrared-

transparent windows (e.g., NaCl, KBr, or CaF₂) is recommended to prevent evaporation

during analysis.[5][6]

Background Spectrum: A background spectrum of the empty, clean cell should be collected

first. This will be subtracted from the sample spectrum to remove any contributions from the

cell windows and the atmosphere inside the spectrometer.

Sample Introduction: Using a syringe, carefully inject the neat 2-chloropropene into the

liquid cell, ensuring no air bubbles are trapped inside.
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Data Acquisition: Place the sealed cell in the sample compartment of the FTIR spectrometer

and acquire the infrared spectrum.

Cleaning: After analysis, thoroughly clean the cell with an appropriate solvent and dry it

completely.

Electron Ionization Mass Spectrometry (EI-MS) of a
Volatile Compound

Sample Introduction: For a volatile liquid like 2-chloropropene, the sample is typically

introduced into the mass spectrometer via a gas chromatography (GC) system or a direct

insertion probe. For GC-MS, a small amount of the sample is injected into the GC, where it is

vaporized and separated from any impurities before entering the mass spectrometer.

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecules to lose an electron,

forming a positively charged molecular ion ([M]⁺•).

Fragmentation: The high energy of the electron beam often causes the molecular ion to be in

an excited state, leading to fragmentation into smaller, charged ions and neutral radicals.

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualizations
The following diagrams illustrate the relationships between spectroscopic data and the

molecular structure of 2-chloropropene, as well as a general workflow for spectroscopic

analysis.
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Caption: Workflow for Spectroscopic Analysis of 2-Chloropropene.

Caption: Correlation of Spectroscopic Data to Molecular Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropropene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346963#spectroscopic-data-for-2-chloropropene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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